molecular formula C20H19N5OS B12210451 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B12210451
M. Wt: 377.5 g/mol
InChI Key: LDFAPIFIZVXLTI-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule that features both benzimidazole and benzothiazole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzimidazole and benzothiazole intermediates. One common method involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The resulting benzimidazole can then be further functionalized to introduce the piperazine and benzothiazole groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the imine or thiazole functionalities, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s benzimidazole and benzothiazole moieties are known for their biological activities, including antimicrobial, antiviral, and anticancer properties . This makes it a potential candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. The presence of both benzimidazole and benzothiazole suggests it may interact with multiple biological targets, enhancing its therapeutic potential.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the heterocyclic rings.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone likely involves interactions with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the benzothiazole moiety can interact with DNA and proteins . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and are known for their therapeutic uses.

    Benzothiazole derivatives: Compounds like riluzole and pramipexole contain the benzothiazole moiety and are used in the treatment of neurological disorders.

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone lies in the combination of both benzimidazole and benzothiazole moieties in a single molecule. This dual functionality can enhance its biological activity and therapeutic potential, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1,3-benzothiazol-2-yl)methanone

InChI

InChI=1S/C20H19N5OS/c26-20(19-23-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)13-18-21-14-5-1-2-6-15(14)22-18/h1-8H,9-13H2,(H,21,22)

InChI Key

LDFAPIFIZVXLTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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